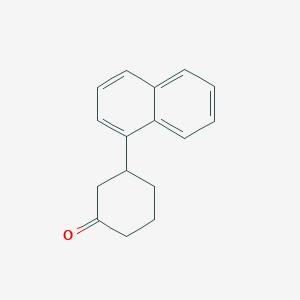

Cyclohexanone, 3-(1-naphthalenyl)-

Description

Contextual Significance of Cyclohexanone (B45756) Derivatization in Synthetic Design

Cyclohexanone, a six-membered cyclic ketone, serves as a fundamental building block in organic synthesis. wikipedia.org Its chemical reactivity, characterized by the electrophilic carbonyl carbon and the adjacent α-carbons, allows for a wide array of chemical transformations. The derivatization of the cyclohexanone ring is a powerful strategy in synthetic design, enabling the introduction of various functional groups and substituents that can profoundly influence the molecule's steric and electronic properties. organic-chemistry.org

The synthesis of substituted cyclohexanones can be achieved through various methods, including Michael additions, Robinson annulations, and catalytic reactions. beilstein-journals.org These synthetic routes provide access to a diverse range of derivatives with tailored functionalities. For instance, the introduction of substituents at the 3-position of the cyclohexanone ring is of particular interest as it can lead to the formation of chiral centers, which are crucial in the development of pharmaceuticals and other biologically active molecules. acs.org The ability to control the stereochemistry at these centers is a key challenge and a major focus of modern synthetic organic chemistry. beilstein-journals.org

Importance of Naphthalenyl Moieties in Molecular Architecture and Functionalization

Naphthalene (B1677914) derivatives have been extensively explored for their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govresearchgate.net This has led to the inclusion of the naphthalene scaffold in numerous FDA-approved drugs. nih.gov The position of substitution on the naphthalene ring is critical, as the alpha (1, 4, 5, 8) and beta (2, 3, 6, 7) positions exhibit different reactivities and steric environments. ijpsjournal.com The 1-naphthalenyl (or α-naphthyl) substituent, as seen in the title compound, introduces a bulky, planar aromatic system that can significantly impact the conformational preferences and intermolecular interactions of the parent molecule.

Foundational Considerations for Structural Elucidation of Complex Cyclic Ketones

The determination of the precise three-dimensional structure of complex cyclic ketones is paramount for understanding their reactivity and biological function. A combination of spectroscopic techniques is typically employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable tools for elucidating the connectivity and stereochemistry of cyclic ketones. The chemical shifts of the protons and carbons in the cyclohexanone ring provide information about their local electronic environment. For instance, protons alpha to the carbonyl group are typically deshielded and appear at a lower field in the ¹H NMR spectrum. pnrjournal.com The coupling constants between adjacent protons can help determine their dihedral angles and thus the conformation of the ring. Two-dimensional NMR techniques, such as COSY and NOESY, can establish through-bond and through-space correlations, respectively, further aiding in the complete structural assignment. beilstein-journals.org

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the carbonyl group (C=O) in ketones, which typically exhibits a strong, sharp absorption band in the region of 1715 cm⁻¹. The exact position of this band can be influenced by ring strain and the presence of conjugation. The absence of a broad O-H stretching band around 3200-3600 cm⁻¹ can help distinguish a ketone from an alcohol.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. openstax.org For cyclic ketones, characteristic fragmentation pathways include α-cleavage and the McLafferty rearrangement, which can provide clues about the substitution pattern on the ring. openstax.org

X-ray Crystallography: When a suitable single crystal can be obtained, X-ray crystallography provides the most definitive structural information, revealing the precise bond lengths, bond angles, and stereochemistry of the molecule in the solid state. beilstein-journals.org

Compound Data Tables

Table 1: Properties of Parent Compounds

| Property | Cyclohexanone | Naphthalene |

| Molecular Formula | C₆H₁₀O wikipedia.org | C₁₀H₈ wikipedia.org |

| Molar Mass | 98.15 g/mol wikipedia.org | 128.17 g/mol |

| Appearance | Colorless oily liquid wikipedia.org | White crystalline solid ijpsjournal.com |

| Melting Point | -47 °C wikipedia.org | 80.26 °C |

| Boiling Point | 155.65 °C wikipedia.org | 218 °C |

| Solubility in Water | Slightly soluble wikipedia.org | Insoluble |

Table 2: Spectroscopic Data for Parent and Related Compounds

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) |

| Cyclohexanone | 2.31 (t, 4H), 1.86 (quint, 4H), 1.71 (quint, 2H) | 211.2 (C=O), 42.0 (α-CH₂), 27.1 (β-CH₂), 25.1 (γ-CH₂) | ~2940 (C-H), ~1715 (C=O) |

| 1-Methylnaphthalene | 8.01 (d, 1H), 7.85 (d, 1H), 7.65 (d, 1H), 7.50-7.35 (m, 4H), 2.68 (s, 3H) | 134.3, 133.7, 132.5, 128.5, 126.6, 125.7, 125.6, 125.5, 124.2, 123.8, 19.5 (CH₃) | ~3050 (Ar-H), ~2920 (C-H) |

| 3-Phenylcyclohexanone | 7.40-7.20 (m, 5H, Ar-H), 3.05 (m, 1H), 2.60-2.20 (m, 4H), 2.10-1.70 (m, 4H) nih.gov | Not readily available | Not readily available |

Structure

2D Structure

3D Structure

Properties

CAS No. |

161496-96-4 |

|---|---|

Molecular Formula |

C16H16O |

Molecular Weight |

224.30 g/mol |

IUPAC Name |

3-naphthalen-1-ylcyclohexan-1-one |

InChI |

InChI=1S/C16H16O/c17-14-8-3-7-13(11-14)16-10-4-6-12-5-1-2-9-15(12)16/h1-2,4-6,9-10,13H,3,7-8,11H2 |

InChI Key |

AUCXEQITWZQJIC-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CC(=O)C1)C2=CC=CC3=CC=CC=C32 |

Origin of Product |

United States |

Synthetic Methodologies for Cyclohexanone, 3 1 Naphthalenyl

Retrosynthetic Analysis of the 3-(1-naphthalenyl)cyclohexanone Core

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves breaking down a target molecule into simpler, commercially available or easily synthesized starting materials. wikipedia.orgnumberanalytics.com This process helps in designing a logical and efficient synthetic route. wikipedia.orgnumberanalytics.com

The primary disconnections for 3-(1-naphthalenyl)cyclohexanone involve the carbon-carbon bond between the cyclohexanone (B45756) ring and the naphthalene (B1677914) moiety, and the bonds within the cyclohexanone ring itself.

One key disconnection is at the C3-naphthalenyl bond. This suggests a precursor like a cyclohexenone and a naphthalenyl nucleophile or a cyclohexanone enolate and a naphthalenyl electrophile. Another strategic disconnection can be made across the C2-C3 and C5-C6 bonds of the cyclohexanone ring, pointing towards a Michael addition-type reaction.

Functional group interconversion (FGI) is also a crucial aspect. The ketone functionality in the target molecule can be derived from an alcohol via oxidation, or it can be a part of a more complex precursor that undergoes cyclization.

| Disconnection | Precursor 1 | Precursor 2 | Synthetic Strategy |

| C3-Naphthalenyl Bond | Cyclohexenone | Naphthalenyl organometallic reagent | Conjugate Addition |

| C3-Naphthalenyl Bond | Cyclohexanone enolate | Naphthalenyl halide | Palladium-catalyzed α-arylation |

| C2-C3 & C5-C6 Bonds | 1-Naphthaldehyde | Dienolate of a ketone | Michael-Aldol Annulation |

| C-C bonds of the ring | Substituted adipic acid derivative | - | Dieckmann Condensation |

Regioselectivity is a critical consideration in the synthesis of 3-(1-naphthalenyl)cyclohexanone to ensure the naphthalenyl group is introduced at the correct position.

In the case of conjugate addition to a cyclohexenone, the regioselectivity is inherently controlled, with the nucleophile attacking the β-carbon. For the α-arylation of a cyclohexanone enolate, the regioselectivity can be controlled by the choice of base and reaction conditions to favor the formation of the thermodynamic or kinetic enolate.

For annulation strategies, the regiochemistry is determined by the substitution pattern of the acyclic precursors and the nature of the cyclization reaction. For instance, in a Robinson annulation, the regioselectivity of the initial Michael addition and the subsequent aldol (B89426) condensation dictates the final structure.

Direct Functionalization Approaches to Cyclohexanone Derivatives

Direct functionalization methods involve the modification of a pre-existing cyclohexanone or a related precursor. organic-chemistry.org

The palladium-catalyzed α-arylation of ketone enolates is a powerful tool for the formation of carbon-carbon bonds between a carbonyl compound and an aryl group. rsc.org In this approach, the enolate of cyclohexanone can be coupled with a 1-halonaphthalene (e.g., 1-bromonaphthalene (B1665260) or 1-iodonaphthalene) in the presence of a palladium catalyst and a suitable ligand.

The choice of base is crucial for the formation of the enolate. Strong bases like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) are commonly used. The general reaction is as follows:

Cyclohexanone + 1-Halonaphthalene --(Pd catalyst, Ligand, Base)--> 3-(1-Naphthalenyl)cyclohexanone

While this method is powerful, direct α-arylation of cyclohexanone can sometimes lead to a mixture of mono- and di-arylated products. Careful control of stoichiometry and reaction conditions is necessary to favor the desired mono-arylated product.

A more common and often more regioselective approach is the conjugate or Michael addition of a naphthalenyl nucleophile to a cyclohexenone. wikipedia.orgnih.gov The electrophilic β-carbon of the α,β-unsaturated ketone is attacked by the nucleophile. wikipedia.org

Organocuprates, such as lithium di(1-naphthalenyl)cuprate, are excellent reagents for this transformation. These reagents are typically prepared in situ from an organolithium or Grignard reagent and a copper(I) salt.

Cyclohex-2-en-1-one + (1-Naphthyl)₂CuLi → 3-(1-Naphthalenyl)cyclohexanone

This method is highly efficient and generally provides good yields of the desired 3-substituted cyclohexanone. The stereochemistry of the newly formed stereocenter can sometimes be controlled by the use of chiral ligands or auxiliaries.

| Reactant 1 | Reactant 2 | Reagent/Catalyst | Reaction Type |

| Cyclohexanone | 1-Bromonaphthalene | Pd(OAc)₂, P(t-Bu)₃, NaHMDS | α-Arylation |

| Cyclohex-2-en-1-one | 1-Naphthylmagnesium bromide | CuI | Conjugate Addition |

| Cyclohex-2-en-1-one | 1-Naphthyllithium | CuCN | Conjugate Addition |

Annulation and Cycloaddition Reactions for Building Substituted Cyclohexanones

Annulation reactions are ring-forming reactions where a new ring is fused onto an existing one. chim.itrsc.orgchim.it Cycloaddition reactions involve the joining of two or more unsaturated molecules to form a cyclic adduct. libretexts.orgyoutube.com

A plausible strategy for the synthesis of 3-(1-naphthalenyl)cyclohexanone is the Robinson annulation. This reaction involves a Michael addition followed by an intramolecular aldol condensation. In this case, a methyl vinyl ketone could react with the enolate of a β-keto ester or a related compound bearing a naphthalenyl group. However, a more direct approach would involve the reaction of a dienamine or a dienolate with a suitable Michael acceptor.

Another potential cycloaddition approach is a Diels-Alder reaction. libretexts.org A diene containing a naphthalenyl group could react with a suitable dienophile, such as acrolein or methyl vinyl ketone, to form a cyclohexene (B86901) derivative. Subsequent functional group manipulation, including the reduction of the double bond and oxidation of an alcohol, would lead to the target molecule.

For instance, a [4+2] cycloaddition between a 1-(1-naphthalenyl)-1,3-butadiene and ethylene (B1197577) would yield a cyclohexene precursor, which could then be converted to the desired cyclohexanone. libretexts.org

| Reaction Type | Reactant 1 | Reactant 2 | Intermediate |

| Robinson Annulation | Naphthalenyl-substituted Michael donor | Methyl vinyl ketone | Enolate intermediate |

| Diels-Alder Reaction | 1-(1-Naphthalenyl)-1,3-butadiene | Acrolein | 4-(1-Naphthalenyl)cyclohex-3-ene-1-carbaldehyde |

| [3+3] Annulation | 1,3-Bis(silyloxy)-1,3-butadiene derivative | 1,1-Dibromo-1-(1-naphthalenyl)methane | Cyclohexenone precursor |

Diels-Alder Cycloadditions in the Construction of Cyclic Ketones

The Diels-Alder reaction, a powerful tool in organic synthesis for the formation of six-membered rings, presents a viable, albeit indirect, route to cyclohexanone derivatives. wikipedia.orgnih.gov This [4+2] cycloaddition reaction typically involves a conjugated diene and a dienophile to form a cyclohexene ring, which can then be converted to the corresponding cyclohexanone. wikipedia.orgnih.gov For the synthesis of Cyclohexanone, 3-(1-naphthalenyl)-, a potential strategy would involve the reaction of 1-vinylnaphthalene (B14741) as the diene component with a suitable ketene (B1206846) equivalent or an α,β-unsaturated carbonyl compound like acrolein, followed by oxidation of the resulting cycloadduct. chempedia.info The regioselectivity of the Diels-Alder reaction is a critical aspect, and the substitution pattern on both the diene and dienophile dictates the orientation of the substituents in the final product. While a versatile method for ring formation, the direct application to construct the specific target molecule requires careful selection of precursors to ensure the desired 3-substituted pattern.

Other Pericyclic or Cascade Reactions Enabling Ring Formation

Beyond the classic Diels-Alder reaction, other pericyclic and cascade reactions offer efficient pathways to complex cyclic systems in a single operation. rsc.orgsigmaaldrich.comnih.gov Cascade reactions, which involve a sequence of intramolecular or intermolecular transformations, can rapidly build molecular complexity from simple starting materials. rsc.orgsigmaaldrich.com For instance, a tandem Michael addition-aldol condensation sequence is a well-established method for the construction of substituted cyclohexanones. While specific examples leading directly to 3-(1-naphthalenyl)-cyclohexanone are not prevalent in the literature, the general principles of these cascade reactions provide a conceptual framework for its potential synthesis. These reactions often proceed with high stereoselectivity, offering a route to control the relative and absolute stereochemistry of the final product.

Catalytic Synthesis Routes for Cyclohexanone, 3-(1-naphthalenyl)-

Catalytic methods, particularly those involving transition metals and organocatalysts, represent the state-of-the-art for the efficient and selective synthesis of 3-aryl cyclohexanones.

Transition-Metal Catalyzed Cross-Coupling Reactions for Naphthalenyl Incorporation

The most direct and widely employed method for the synthesis of 3-aryl cyclohexanones is the transition-metal-catalyzed conjugate addition (or 1,4-addition) of an aryl nucleophile to a cyclohexenone precursor. nih.gov Rhodium and copper catalysts are particularly effective for this transformation.

A prominent strategy involves the rhodium-catalyzed 1,4-addition of 1-naphthalenylboronic acid to 2-cyclohexen-1-one. nih.gov This reaction typically utilizes a rhodium catalyst, often in conjunction with a chiral ligand such as BINAP for asymmetric variants, to promote the addition of the naphthalenyl group to the β-position of the enone. The catalytic cycle is understood to involve the formation of an aryl-rhodium intermediate which then undergoes conjugate addition to the activated enone. nih.gov

Similarly, copper-catalyzed conjugate additions of organonaphthalene reagents, such as naphthalenyl Grignard reagents (1-naphthylmagnesium bromide), are a powerful tool for this purpose. illinois.edubeilstein-journals.orgnih.gov These reactions often employ a copper salt, such as copper(I) iodide or bromide, and can be rendered asymmetric through the use of chiral ligands. illinois.edu

Below is a representative table illustrating typical conditions and outcomes for such reactions, based on analogous systems.

| Catalyst/Ligand | Aryl Source | Solvent | Temperature (°C) | Yield (%) | Reference |

| [Rh(acac)(CO)2]/BINAP | Arylboronic Acid | Dioxane/H2O | 100 | 95-99 | nih.gov |

| CuI/chiral phosphine (B1218219) | Aryl Grignard | THF | -78 to 0 | 80-95 | illinois.edu |

This table presents generalized data for rhodium and copper-catalyzed 1,4-additions to cyclohexenone.

Organocatalytic Methods for Asymmetric Induction in Cyclohexanone Systems

Organocatalysis has emerged as a powerful strategy for the enantioselective synthesis of chiral cyclohexanones. beilstein-journals.orgchempedia.infonumberanalytics.com Chiral secondary amines, such as proline and its derivatives, can catalyze the asymmetric Michael addition of nucleophiles to enones. numberanalytics.com In the context of synthesizing 3-(1-naphthalenyl)-cyclohexanone, an organocatalytic approach could involve the reaction of cyclohexenone with a suitable naphthalene-based nucleophile in the presence of a chiral organocatalyst. These catalysts operate by forming a transient chiral enamine or iminium ion with the substrate, which then directs the stereochemical outcome of the subsequent bond-forming step. While direct application to the synthesis of the title compound is not extensively documented, the principles of organocatalysis offer a promising avenue for its asymmetric synthesis.

Stereoselective Synthesis of Cyclohexanone, 3-(1-naphthalenyl)-

Controlling the stereochemistry at the C3 position of the cyclohexanone ring is a crucial aspect, particularly for applications in medicinal chemistry and materials science.

Chiral Auxiliary-Mediated Approaches to Induce Stereocontrol

The use of chiral auxiliaries is a classical and reliable method for inducing stereoselectivity in organic synthesis. wikipedia.orgnih.govorganic-chemistry.orgnih.govdocumentsdelivered.com A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate to direct the stereochemical course of a reaction. wikipedia.orgorganic-chemistry.org After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product.

For the synthesis of chiral Cyclohexanone, 3-(1-naphthalenyl)-, a chiral auxiliary could be attached to the cyclohexenone precursor. For instance, forming a chiral enamine or a chiral imine from cyclohexenone and a chiral amine can create a biased environment for the conjugate addition of the naphthalenyl nucleophile. Evans oxazolidinones and SAMP/RAMP hydrazines are examples of highly effective chiral auxiliaries that have been successfully employed in a wide range of asymmetric transformations. wikipedia.org Although specific examples for the synthesis of the title compound using this strategy are scarce, the well-established principles of chiral auxiliary control provide a robust conceptual basis for its stereoselective preparation.

| Chiral Auxiliary | Type of Reaction | Diastereomeric Excess (d.e.) | Reference |

| Evans Oxazolidinone | Aldol Reaction | >95% | wikipedia.org |

| SAMP/RAMP Hydrazine | Michael Addition | >90% | wikipedia.org |

| (S)-1-Amino-2-(methoxymethyl)pyrrolidine | Conjugate Addition | up to 98% |

This table showcases the effectiveness of various chiral auxiliaries in inducing stereoselectivity in relevant reactions.

Asymmetric Catalysis in Directed Functionalization

The introduction of a substituent at the C-3 position of a cyclohexanone ring from a prochiral precursor like cyclohexenone presents a significant challenge in controlling enantioselectivity. Asymmetric catalysis offers a powerful solution by enabling the formation of one enantiomer in preference to the other. A prominent and highly effective method for the synthesis of chiral 3-aryl cyclohexanones is the transition metal-catalyzed asymmetric 1,4-addition, also known as conjugate addition, of arylboronic acids to α,β-unsaturated enones. beilstein-journals.orgbeilstein-journals.org

In the context of synthesizing 3-(1-naphthalenyl)-cyclohexanone, this approach involves the reaction of 2-cyclohexenone with 1-naphthaleneboronic acid. The reaction is typically catalyzed by a chiral palladium complex. beilstein-journals.orgbeilstein-journals.org The success of this transformation hinges on the design of the chiral ligand that coordinates to the palladium center. This ligand is responsible for creating a chiral environment that directs the nucleophilic attack of the naphthyl group to one of the two enantiotopic faces of the double bond in cyclohexenone. beilstein-journals.org

Various types of chiral ligands have been developed for this purpose, including phosphines, N-heterocyclic carbenes (NHCs), and bisoxazolines. beilstein-journals.org For instance, palladium complexes of chiral phosphine ligands have demonstrated high efficiency and enantioselectivity in the addition of arylboronic acids to cyclic enones. beilstein-journals.org The reaction proceeds via a catalytic cycle that is believed to involve the formation of a chiral palladium-enone complex, which then undergoes nucleophilic attack by the arylboronic acid.

The choice of catalyst, solvent, and other reaction conditions can significantly influence both the yield and the enantiomeric excess (ee) of the product. Research has shown that for the addition of phenylboronic acid to 2-cyclohexenone, certain palladium-NHC complexes can yield the product with high yields and enantioselectivities exceeding 95% ee. beilstein-journals.org

Table 1: Examples of Palladium-Catalyzed Asymmetric 1,4-Addition of Arylboronic Acids to 2-Cyclohexenone

| Arylboronic Acid | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|

| Phenylboronic Acid | Pd-NHC Complex | 98 | 95 | beilstein-journals.org |

| 3-Methylphenylboronic Acid | Pd-NHC Complex | - | - | beilstein-journals.org |

| Phenylboronic Acid | Pd-Phosphine Complex | 21 | - | beilstein-journals.org |

Note: This table presents data for analogous reactions to illustrate the potential effectiveness of the methodology for the synthesis of 3-(1-naphthalenyl)cyclohexanone.

Organocatalysis has also emerged as a powerful alternative to metal-based systems. nih.gov Chiral secondary amines, for example, can activate α,β-unsaturated aldehydes towards a tandem Michael addition-Wittig reaction, leading to highly functionalized and enantiomerically enriched cyclohexenone derivatives. organic-chemistry.org These methods underscore the continuous development of catalytic systems that offer high selectivity and efficiency in the directed functionalization of cyclohexanone rings. nih.govorganic-chemistry.org

Diastereoselective Control in Substituted Cyclohexanone Ring Systems

When the cyclohexanone ring bears additional substituents, the synthetic challenge extends beyond enantioselectivity to include diastereoselective control. The relative orientation of multiple stereocenters must be precisely managed. Cascade reactions, which form multiple bonds in a single synthetic operation, are particularly effective for this purpose. beilstein-journals.orgnih.gov

A notable strategy for the diastereoselective synthesis of highly substituted cyclohexanones involves a cascade inter–intramolecular double Michael reaction. beilstein-journals.orgnih.gov This approach has been successfully applied to the synthesis of complex cyclohexanone structures, including those with a naphthyl substituent. nih.gov In a relevant example, the reaction of a 1-naphthyl analog of curcumin (B1669340) with an arylidenemalonate in the presence of a phase-transfer catalyst leads to a highly functionalized cyclohexanone. nih.gov

The proposed mechanism for this transformation begins with the Michael addition of the enolate of the curcumin derivative to the arylidenemalonate. The resulting intermediate then undergoes a diastereoselective 6-endo-trig intramolecular Michael addition to the enone moiety within the same molecule, thereby constructing the cyclohexanone ring with a high degree of diastereoselectivity. nih.gov In some instances, this cascade can even proceed further to a triple Michael addition, forming more complex polycyclic systems. beilstein-journals.org The reactions are often carried out under mild conditions, for example, using aqueous potassium hydroxide (B78521) and a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) at room temperature. beilstein-journals.orgnih.gov

Table 2: Diastereoselective Synthesis of a Naphthyl-Substituted Cyclohexanone via Double Michael Addition

| Curcumin Analog | Arylidenemalonate | Product Yield (%) | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|

| 1-Naphthyl analog | 4-Chlorophenylidenemalonate | 44 | >95:5 | nih.gov |

Note: This table highlights a specific example demonstrating high diastereoselectivity in the synthesis of a complex cyclohexanone containing a naphthalenyl group.

Another powerful method for achieving diastereoselective control is the organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement. For example, a stereospecific synthesis of cyclohexenone acids can be achieved through an oxy-Cope type organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement of a hemiketal intermediate, followed by an intramolecular aldol condensation. acs.org The stereochemistry of the final product is dictated by the stereospecificity of the rearrangement step. acs.org

The stereoselectivity of classical Michael additions can also be controlled. For instance, the addition of organocuprates to substituted 2-cyclohexenones has been shown to proceed with high diastereoselectivity, which can be influenced by the nature of the organocuprate reagent and the substituents on the cyclohexenone ring. nih.gov These methodologies provide a robust toolbox for the synthesis of complex cyclohexanone structures, including derivatives of 3-(1-naphthalenyl)cyclohexanone, with precise control over the relative and absolute stereochemistry.

Chemical Reactivity and Transformative Potential of Cyclohexanone, 3 1 Naphthalenyl

Reactivity Profile of the Carbonyl Moiety

The carbonyl group (C=O) in the cyclohexanone (B45756) ring is a key site of reactivity, susceptible to a variety of transformations. masterorganicchemistry.com

Nucleophilic Additions and 1,4-Conjugate Additions

The carbonyl carbon is electrophilic and readily undergoes nucleophilic addition. masterorganicchemistry.com This can occur as a direct 1,2-addition to the carbonyl group or, if the system is unsaturated, as a 1,4-conjugate addition. libretexts.org In the case of Cyclohexanone, 3-(1-naphthalenyl)-, which is a saturated ketone, 1,2-addition is the primary pathway for nucleophiles attacking the carbonyl carbon. masterorganicchemistry.com

However, the presence of the bulky 1-naphthalenyl group at the 3-position can sterically hinder the approach of nucleophiles to the carbonyl carbon. The stereochemical outcome of nucleophilic addition to cyclohexanone derivatives is influenced by a balance of steric and electronic factors. researchgate.net The approach of a nucleophile can occur from either the axial or equatorial face of the ring, leading to different stereoisomeric products. researchgate.net For instance, the reduction of substituted cyclohexanones with sodium borohydride (B1222165) can yield a mixture of cis and trans alcohols, with the product distribution depending on the reaction conditions and the nature of the substituents. researchgate.net

In reactions involving α,β-unsaturated ketones, where a double bond is conjugated with the carbonyl group, nucleophiles can add to the β-carbon in a process known as 1,4-conjugate addition or Michael addition. pressbooks.publibretexts.org This type of reaction is facilitated by the electronic communication between the double bond and the carbonyl group. libretexts.org While Cyclohexanone, 3-(1-naphthalenyl)- itself does not undergo 1,4-addition in its saturated form, derivatives can be synthesized to incorporate this reactivity. For example, an α,β-unsaturated analog could be prepared, which would then be susceptible to conjugate addition by various nucleophiles, including Gilman reagents (lithium diorganocopper reagents). libretexts.orgyoutube.com

The regioselectivity of nucleophilic attack on naphthalene-containing compounds can also be influenced by the reaction conditions. Studies on aromatic lactones with naphthalene (B1677914) rings have shown that factors like the choice of organolithium reagent and the use of co-solvents can direct the reaction towards 1,4-addition with dearomatization of the naphthalene ring. jst.go.jpnih.gov

Enolization and α-Functionalization Reactions

Like other ketones with α-hydrogens, Cyclohexanone, 3-(1-naphthalenyl)- can undergo enolization in the presence of an acid or base to form an enol or enolate. youtube.com The formation of the enolate is a crucial step for a variety of α-functionalization reactions. The regioselectivity of enolate formation in 3-substituted cyclohexanones can be controlled by the reaction conditions. "Hard" enolization conditions, such as using strong, sterically hindered bases like lithium diisopropylamide (LDA), tend to favor the formation of the less substituted (kinetic) enolate, while "soft" enolization conditions can lead to the more substituted (thermodynamic) enolate. nih.gov

Once the enolate is formed, it can react with various electrophiles to introduce functional groups at the α-position. A common example is the alkylation of cyclohexanone enolates, which is a powerful tool for forming carbon-carbon bonds. ubc.ca The stereochemistry of this alkylation is often directed by the existing stereocenter at the 3-position, with the incoming electrophile generally approaching from the less sterically hindered face of the enolate. ubc.ca

Aldol (B89426) Condensations and Related Carbonyl Condensation Processes

The enolate of Cyclohexanone, 3-(1-naphthalenyl)- can act as a nucleophile in aldol condensation reactions. youtube.com This reaction involves the addition of the enolate to an aldehyde or another ketone, followed by dehydration to yield an α,β-unsaturated ketone. shaalaa.com The cross-aldol condensation of cyclohexanone with various aromatic aldehydes has been shown to be efficiently catalyzed by Lewis acids like TiCl3(SO3CF3). rsc.org The presence of the 1-naphthalenyl group would likely influence the stereochemical outcome of the aldol addition and the subsequent dehydration step. The stereochemistry of the products of aldol condensation of substituted cyclohexanones can be controlled by the choice of catalyst and reaction conditions. researchgate.net

Transformations of the Cyclohexanone Ring System

The cyclohexanone ring itself can undergo a variety of transformations, leading to significant structural modifications.

Selective Reduction and Oxidation Pathways

The carbonyl group of Cyclohexanone, 3-(1-naphthalenyl)- can be selectively reduced to a hydroxyl group using various reducing agents. Sodium borohydride (NaBH4) is a common reagent for this transformation, and the stereoselectivity of the reduction can be influenced by the reaction medium, such as the presence of cyclodextrins or micelles. researchgate.net

The oxidation of the cyclohexanone ring can lead to various products. One important industrial process is the oxidation of cyclohexane (B81311) to a mixture of cyclohexanol (B46403) and cyclohexanone, which is a precursor to adipic acid, a key monomer for nylon production. chemicalbook.comnih.govnih.gov Further oxidation of cyclohexanone can also yield adipic acid. nih.govnih.gov The partial oxidation of cyclohexane can be achieved photocatalytically using catalysts like Pt/WO3 under visible light, yielding cyclohexanol and cyclohexanone with high selectivity. rsc.org The enantioselective oxidation of related sulfur-containing analogs can be achieved using enzymes like cyclohexanone monooxygenase. rsc.org

Ring Expansion and Contraction Reactions (e.g., Baeyer-Villiger Oxidation)

The cyclohexanone ring can be expanded to a seven-membered lactone (a cyclic ester) through the Baeyer-Villiger oxidation. sigmaaldrich.comwikipedia.org This reaction typically involves treating the ketone with a peroxy acid, such as m-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in the presence of a Lewis acid. organic-chemistry.org The regioselectivity of the Baeyer-Villiger oxidation is predictable, with the more substituted carbon atom adjacent to the carbonyl group preferentially migrating. organic-chemistry.org In the case of Cyclohexanone, 3-(1-naphthalenyl)-, this would likely lead to the migration of the more substituted carbon at the 2-position. The Baeyer-Villiger oxidation has been successfully applied to various substituted cyclohexanones, including chemo-enzymatic methods. rsc.orgmdpi.com

Aromatization and Dehydrogenation Strategies

The conversion of the cyclohexanone ring in 3-(1-naphthalenyl)-cyclohexanone to a phenolic system represents a significant synthetic transformation. This is typically achieved through catalytic dehydrogenative aromatization. nih.govresearchgate.netrsc.org This process involves the removal of hydrogen atoms from the saturated ring to introduce unsaturation, ultimately leading to an aromatic phenol.

Various transition metal catalysts are effective for this transformation, with palladium-based systems being particularly noteworthy. nih.gov For instance, palladium(II) catalysts, often in the presence of a ligand and an oxidant such as molecular oxygen, can facilitate the successive dehydrogenation of the C-C bonds within the cyclohexanone ring. nih.gov The reaction generally proceeds through a cyclohexenone intermediate, which then undergoes further dehydrogenation to yield the corresponding phenol. nih.govnih.gov The choice of catalyst and reaction conditions can be crucial for achieving high chemoselectivity, either for the partially dehydrogenated cyclohexenone or the fully aromatized phenol. nih.gov

The aromatization of 3-(1-naphthalenyl)-cyclohexanone would result in the formation of 3-(1-naphthalenyl)-phenol, a biaryl structure that is a common motif in many biologically active molecules and advanced materials. The conditions for such a reaction would typically involve heating the substrate with a suitable catalyst in an appropriate solvent.

Table 1: Representative Catalytic Systems for Dehydrogenation of Cyclohexanones

| Catalyst System | Oxidant | Typical Conditions | Product | Reference |

| Palladium(II) trifluoroacetate (B77799) / 2-Dimethylaminopyridine | O₂ | Toluene, 80-100 °C | Phenol | nih.gov |

| Palladium(II) acetate (B1210297) / Pyridine | O₂ | Toluene, 100 °C | Phenol | nih.gov |

| Pd(DMSO)₂(TFA)₂ | O₂ | Toluene, 100 °C | Cyclohexenone | nih.gov |

| Iridium Pincer Complex | Sacrificial H₂ acceptor | High Temperature | Phenol | nih.gov |

| Copper-based catalysts | O₂ | Varies | Phenol | researchgate.net |

Reactivity of the Naphthalenyl Substituent

The naphthalenyl moiety of the molecule is an electron-rich aromatic system and, as such, is susceptible to a variety of transformations, most notably electrophilic aromatic substitution. The position of the cyclohexanone substituent on the naphthalene ring plays a critical role in directing the regiochemical outcome of these reactions.

Electrophilic Aromatic Substitution (EAS) Reactions on the Naphthalene Ring

Naphthalene is generally more reactive towards electrophiles than benzene (B151609). libretexts.org Electrophilic attack on an unsubstituted naphthalene ring preferentially occurs at the C1 (α) position due to the greater stability of the resulting carbocation intermediate, which can be stabilized by resonance structures that keep one of the benzene rings intact. pearson.comwordpress.comstackexchange.com

In 3-(1-naphthalenyl)-cyclohexanone, the cyclohexanone group is attached at the C1 position. The carbonyl group within the cyclohexanone substituent is electron-withdrawing and thus deactivates the naphthalene ring towards electrophilic attack. In substituted benzene rings, such deactivating groups typically direct incoming electrophiles to the meta position. youtube.com However, in the naphthalene system, the directing effects are more complex. The deactivating nature of the substituent will decrease the reactivity of the ring it is attached to (the A ring). Therefore, electrophilic substitution is more likely to occur on the other ring (the B ring) at the C5 and C7 positions. Within the A ring, the C4 and C8 (peri) positions are the most likely sites for substitution if it were to occur on that ring, due to the directing influence of the C1 substituent. The precise outcome can be influenced by the specific reagents and reaction conditions. libretexts.org

Table 2: Predicted Regioselectivity of EAS on 3-(1-naphthalenyl)-cyclohexanone

| EAS Reaction | Reagents | Predicted Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 5-Nitro and 7-Nitro derivatives |

| Halogenation | Br₂, FeBr₃ | 5-Bromo and 7-Bromo derivatives |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 5-Acyl and 7-Acyl derivatives |

| Sulfonation | SO₃, H₂SO₄ | 5-Sulfonic acid and 7-Sulfonic acid derivatives |

Directed Functionalization of the Naphthalene Moiety

To overcome the inherent regioselectivity of classical EAS reactions, modern synthetic methods often employ directing groups to achieve C-H functionalization at specific positions. anr.fr The carbonyl group of the cyclohexanone in 3-(1-naphthalenyl)-cyclohexanone can potentially act as a directing group in transition metal-catalyzed C-H activation reactions. utexas.edursc.orgrsc.org

Through coordination of the ketone's oxygen atom to a metal center, functionalization can be directed to the ortho C-H bonds. In the context of the 1-substituted naphthalene ring, this would correspond to the C2 and C8 (peri) positions. Palladium, rhodium, and ruthenium catalysts are commonly used for such transformations. anr.frutexas.edu These methods allow for the introduction of a wide range of functional groups, including alkyl, aryl, and heteroatom substituents, with high regioselectivity that is often not achievable through traditional electrophilic substitution. For instance, palladium-catalyzed C-H oxygenation or halogenation has been used for the regioselective functionalization of 1-naphthaldehydes at the C8 position. anr.fr Similar strategies could be envisioned for 3-(1-naphthalenyl)-cyclohexanone.

Utility as a Synthetic Precursor in Complex Molecular Architectures

The dual reactivity of 3-(1-naphthalenyl)-cyclohexanone makes it a versatile building block for the synthesis of more complex molecular frameworks, including polycyclic and spirocyclic systems, and as an intermediate in the total synthesis of natural products.

Role in the Synthesis of Polycyclic and Spiro Systems

The cyclohexanone ring is a key component for the construction of fused ring systems and spirocycles. The α-protons of the cyclohexanone are acidic and can be deprotonated to form an enolate, which can then participate in a variety of carbon-carbon bond-forming reactions. For example, intramolecular aldol condensation or related cyclization reactions could be employed to construct a new ring fused to the cyclohexanone.

Furthermore, the carbonyl group itself is a handle for the construction of spirocyclic systems. nih.gov Spirocycles are compounds where two rings share a single atom. Reactions such as the formation of spiro-epoxides, spiro-ketals, or the participation in cycloaddition reactions can lead to the formation of spirocyclic structures at the carbonyl carbon of the cyclohexanone ring. nih.govrsc.orgmdpi.com The bulky naphthalenyl substituent at the 3-position can impart significant steric influence on the stereochemical outcome of these reactions, potentially allowing for diastereoselective syntheses.

Intermediate in Total Synthesis of Natural Products and Analogues

While specific examples of the use of 3-(1-naphthalenyl)-cyclohexanone in the total synthesis of natural products are not prevalent in the literature, its structural motifs are found in numerous biologically active compounds. The naphthalene core is present in many natural products, and methods for its synthesis and functionalization are of great interest. nih.govresearchgate.netchemistryviews.orgbilkent.edu.tr

The 3-aryl cyclohexanone framework is a precursor to various complex structures. For instance, subsequent annulation reactions on the cyclohexanone ring could lead to the formation of steroid-like polycyclic systems. The ability to functionalize both the cyclohexanone and the naphthalene rings independently allows for the synthesis of a wide array of derivatives. Compounds containing a cyclohexane unit are common in natural products, and synthetic routes often start from chiral cyclohexanone derivatives. elsevierpure.com The presence of the naphthalene unit opens up possibilities for creating novel analogues of known natural products with potentially interesting biological activities.

Development of Novel Synthetic Methodologies Based on its Unique Reactivity

The unique structural arrangement of Cyclohexanone, 3-(1-naphthalenyl)-, featuring a reactive ketone functional group and a bulky, aromatic naphthalene moiety, has opened avenues for the development of novel synthetic methodologies. Researchers have leveraged the distinct reactivity of the cyclohexanone ring and the naphthalene system to construct a variety of complex molecular architectures. These methodologies often focus on cyclization and condensation reactions, transforming the initial scaffold into more elaborate heterocyclic and polycyclic systems.

One prominent area of investigation involves the condensation of naphthyl cyclohexanone precursors with various reagents to yield fused ring systems. For instance, research into the reactivity of 2-((naphthalen-1-or-2-yl)methylene)cyclohexanone, a closely related α,β-unsaturated ketone, demonstrates the potential for transformative reactions. derpharmachemica.com The cyclization of these precursors with substituted hydrazines has been shown to produce hexahydroindazole derivatives. derpharmachemica.com Similarly, condensation reactions with hydroxylamine (B1172632) hydrochloride can lead to the formation of benzoisoxazole derivatives, while reaction with thiourea (B124793) yields quinazoline-2-thione derivatives. derpharmachemica.com

Further synthetic exploration has demonstrated that condensation of these naphthyl methylene (B1212753) cyclohexanone intermediates with active methylene compounds can afford various chromene derivatives. derpharmachemica.com These transformations highlight how the inherent reactivity of the cyclohexanone core, influenced by the appended naphthalene group, can be harnessed to build diverse chemical libraries.

The development of catalytic, one-pot synthesis methods represents another significant advancement. For example, a highly effective multifunctional catalyst has been utilized in one-pot Mannich sequences to transform aromatic aldehydes, acetophenone (B1666503) derivatives, acetyl chloride, and acetonitrile (B52724) into β-acetamido ketone products. rsc.org This approach, noted for its efficiency and use of a nontoxic solvent, underscores the potential for developing greener and more economical synthetic routes based on related ketone structures. rsc.org

The following tables summarize the development of these novel synthetic methodologies based on the reactivity of naphthyl cyclohexanone derivatives.

Table 1: Cyclization Reactions of Naphthyl Cyclohexanone Derivatives

| Starting Material | Reagent | Product Class | Reference |

| 2-((Naphthalen-1-or-2-yl)methylene)cyclohexanone | Substituted Hydrazines | Hexahydroindazole derivatives | derpharmachemica.com |

| 2-((Naphthalen-1-or-2-yl)methylene)cyclohexanone | Hydroxylamine hydrochloride | Benzoisoxazole derivative | derpharmachemica.com |

| 2-((Naphthalen-1-or-2-yl)methylene)cyclohexanone | Thiourea | Quinazoline-2-thione derivative | derpharmachemica.com |

| 2-((Naphthalen-1-or-2-yl)methylene)cyclohexanone | Guanidine sulphate, Chloroacetylation, Ortho-substituted aniline | Quinazoline derivatives | derpharmachemica.com |

Table 2: Condensation Reactions for Novel Heterocycles

| Starting Material | Reagent | Product Class | Reference |

| 2-((Naphthalen-1-or-2-yl)methylene)cyclohexanone | Active Methylene Compounds | Chromene derivatives | derpharmachemica.com |

These synthetic strategies showcase the transformative potential of the naphthyl cyclohexanone scaffold. By exploiting the reactivity of the ketone and the influence of the naphthalene ring, chemists can access a wide range of complex molecules, paving the way for further discoveries in medicinal chemistry and materials science. evitachem.com

Advanced Spectroscopic Characterization and Structural Elucidation of Cyclohexanone, 3 1 Naphthalenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and through-space interactions, a comprehensive picture of the molecular structure can be assembled.

A ¹H NMR spectrum of Cyclohexanone (B45756), 3-(1-naphthalenyl)- would provide crucial information about the number of unique proton environments, their electronic surroundings, and their spatial relationships. The spectrum would be expected to show distinct signals for the protons of the cyclohexanone ring and the naphthalenyl group.

The protons on the naphthalene (B1677914) ring would typically appear in the aromatic region (δ 7.0-8.5 ppm), with their specific chemical shifts and splitting patterns dictated by their position on the ring and the electronic effects of the cyclohexanone substituent. The protons on the cyclohexanone ring would be found in the aliphatic region (δ 1.5-3.5 ppm). The proton at the C3 position, being adjacent to the naphthalene ring, would likely be deshielded and appear at a higher chemical shift compared to the other cyclohexanone protons. The integration of these signals would correspond to the number of protons in each environment.

Predicted ¹H NMR Data for Cyclohexanone, 3-(1-naphthalenyl)-

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Naphthalenyl-H | 7.0 - 8.5 | m |

| Cyclohexanone-H3 | 3.0 - 3.5 | m |

This table is predictive and not based on experimental data.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in Cyclohexanone, 3-(1-naphthalenyl)- would give rise to a distinct signal.

The carbonyl carbon (C1) of the cyclohexanone ring would be the most deshielded, appearing significantly downfield (δ > 200 ppm). The carbons of the naphthalene ring would resonate in the aromatic region (δ 120-150 ppm). The carbon atom of the cyclohexanone ring attached to the naphthalene group (C3) would be expected to appear at a higher chemical shift compared to the other aliphatic carbons due to the influence of the aromatic ring.

Predicted ¹³C NMR Data for Cyclohexanone, 3-(1-naphthalenyl)-

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Cyclohexanone) | > 200 |

| Naphthalenyl-C | 120 - 150 |

| Cyclohexanone-C3 | 40 - 50 |

This table is predictive and not based on experimental data.

To definitively assign the proton and carbon signals and to elucidate the stereochemistry, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the molecule, helping to trace the connectivity of the protons in the cyclohexanone ring and within the naphthalene system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of which protons are attached to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This would be critical for establishing the connectivity between the cyclohexanone ring and the naphthalene moiety, for instance, by observing a correlation between the C3 proton and the carbons of the naphthalene ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space interactions between protons that are close to each other, which is invaluable for determining the stereochemistry of the molecule, such as the relative orientation of the naphthalene group with respect to the cyclohexanone ring.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight and molecular formula of a compound, as well as to gain insights into its structure through fragmentation analysis.

HRMS would be used to determine the exact mass of Cyclohexanone, 3-(1-naphthalenyl)- with high precision. This allows for the unambiguous determination of its molecular formula (C₁₆H₁₆O). The calculated exact mass for C₁₆H₁₆O is 224.12012 Da. An experimental HRMS measurement confirming this value would provide strong evidence for the compound's identity.

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique would be used to assess the purity of the synthesized Cyclohexanone, 3-(1-naphthalenyl)-. A single peak in the gas chromatogram would indicate a pure compound.

The mass spectrometer would provide a fragmentation pattern for the molecule. The molecular ion peak ([M]⁺) would be expected at m/z = 224. Key fragmentation pathways would likely involve the loss of the naphthalene group or cleavage of the cyclohexanone ring, providing further structural confirmation. Analysis of related compounds, such as cyclohexanone itself, shows characteristic fragmentation patterns that can aid in the interpretation of the mass spectrum of the target compound. hmdb.canist.gov

Tandem Mass Spectrometry (MS/MS) for Detailed Structural Information

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the fragmentation pathways of a molecule, providing valuable insights into its structural composition. In the analysis of Cyclohexanone, 3-(1-naphthalenyl)-, the major fragmentation peaks are expected to result from the cleavage of the carbon-carbon bonds adjacent to the carbonyl group within the cyclohexanone ring. libretexts.org This process, known as α-cleavage, is a characteristic fragmentation pattern for ketones. libretexts.org

The fragmentation of the naphthalenyl substituent would also contribute to the mass spectrum. Aromatic compounds like naphthalene typically exhibit strong molecular ion peaks due to their stable structures. libretexts.org The fragmentation of the cyclic alkane portion, the cyclohexanone ring, is likely to involve the loss of ethene (a fragment with a mass of 28) or an ethyl radical (a fragment with a mass of 29). whitman.edu The stability of the ring structure increases the intensity of the molecular ion peak and favors the fragmentation of substituent side chains at the bond alpha to the ring. whitman.edu

A logical fragmentation pattern would involve the loss of specific neutral fragments. For instance, the loss of a fragment with a mass of 15 would indicate the cleavage of a methyl group, while the loss of a fragment with a mass of 18 would suggest the elimination of a water molecule. whitman.edu The presence of illogical fragment losses, such as those in the range of 3 to 14 mass units away from the molecular ion peak, would suggest that the identified peak is likely not the molecular ion. whitman.edu

Table 1: Predicted MS/MS Fragmentation Data for Cyclohexanone, 3-(1-naphthalenyl)-

| Fragment Type | Predicted m/z Loss | Rationale |

| α-cleavage | Varies | Cleavage of C-C bonds adjacent to the carbonyl group. libretexts.org |

| Naphthalenyl fragment | Varies | Fragmentation of the aromatic substituent. libretexts.org |

| Ethene loss | 28 | Fragmentation of the cyclohexanone ring. whitman.edu |

| Ethyl radical loss | 29 | Fragmentation of the cyclohexanone ring. whitman.edu |

| Methyl group loss | 15 | Logical neutral loss. whitman.edu |

| Water loss | 18 | Logical neutral loss. whitman.edu |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations at specific frequencies.

Carbonyl Stretching Frequency (C=O) in the Cyclohexanone Ring

The most prominent feature in the IR spectrum of a cyclohexanone derivative is the strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O). For a standard cyclohexanone, this peak typically appears around 1710-1715 cm⁻¹. qiboch.combartleby.com The intensity of this peak is due to the significant change in dipole moment during the stretching vibration. msu.edu The position of the C=O stretching frequency can be influenced by several factors. For instance, conjugation with a double bond or an aromatic ring generally lowers the stretching frequency. pg.edu.pl The incorporation of the carbonyl group into a small ring (e.g., 3, 4, or 5-membered) increases the stretching frequency. msu.edu In the case of Cyclohexanone, 3-(1-naphthalenyl)-, the presence of the naphthalenyl group in conjugation with the carbonyl group would be expected to shift the C=O stretching frequency to a lower wavenumber compared to an unsubstituted cyclohexanone.

Characteristic Vibrational Modes of the Naphthalenyl Substituent

The naphthalenyl substituent will exhibit its own set of characteristic vibrational modes in the IR spectrum. These include C-H stretching vibrations of the aromatic hydrogens, which typically appear above 3000 cm⁻¹, and various C-C stretching and bending vibrations within the aromatic ring system. msu.edu The specific substitution pattern on the naphthalene ring will influence the exact frequencies and intensities of these bands. For a 1-substituted naphthalene, characteristic out-of-plane bending vibrations can provide information about the substitution pattern.

Table 2: Characteristic IR Absorption Frequencies

| Functional Group / Vibration | Expected Wavenumber (cm⁻¹) | Reference |

| Carbonyl (C=O) Stretch (Saturated Ketone) | 1715 ± 10 | spectroscopyonline.com |

| Carbonyl (C=O) Stretch (Conjugated) | Lower than saturated ketone | pg.edu.pl |

| Aromatic C-H Stretch | > 3000 | msu.edu |

| C-C-C Stretch (Aromatic Ketone) | 1300 - 1230 | spectroscopyonline.com |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Electronic spectroscopy provides information about the electronic transitions within a molecule and is particularly sensitive to the presence of chromophores, such as the naphthalenyl group.

Analysis of Electronic Transitions Associated with the Naphthalenyl Chromophore

The naphthalenyl group in Cyclohexanone, 3-(1-naphthalenyl)- acts as the primary chromophore, responsible for the compound's UV-Vis absorption and fluorescence properties. Naphthalene itself exhibits characteristic absorption bands in the ultraviolet region. mdpi.comresearchgate.net The introduction of a substituent, in this case, the cyclohexanone moiety, can cause a bathochromic (red) shift in the absorption maxima to longer wavelengths. mdpi.com This is due to the extension of the conjugated π-system. The absorption spectra of naphthalene derivatives typically show multiple bands corresponding to different electronic transitions (π → π*). researchgate.net

Fluorescence spectroscopy reveals the emission properties of the molecule after it has been excited by absorbing light. Similar to the absorption spectrum, the fluorescence emission of silyl-substituted naphthalenes has been observed to shift to longer wavelengths compared to unsubstituted naphthalene. mdpi.com It is expected that Cyclohexanone, 3-(1-naphthalenyl)- would also exhibit fluorescence, with the emission maximum being influenced by the electronic nature of the cyclohexanone substituent.

Solvatochromic Behavior and Environmental Effects on Electronic Spectra

Solvatochromism refers to the change in the position, and sometimes intensity, of a molecule's UV-Vis absorption or fluorescence emission bands as the polarity of the solvent is changed. rsc.orgresearchgate.net This phenomenon arises from differential solvation of the ground and excited states of the molecule. A bathochromic shift with increasing solvent polarity generally indicates that the excited state is more polar than the ground state and is therefore stabilized to a greater extent by polar solvents. researchgate.net Conversely, a hypsochromic (blue) shift suggests that the ground state is more stabilized. researchgate.net Investigating the solvatochromic behavior of Cyclohexanone, 3-(1-naphthalenyl)- by recording its electronic spectra in a series of solvents with varying polarities would provide valuable information about the change in dipole moment upon electronic excitation.

Table 3: Summary of Spectroscopic Techniques and Expected Observations

| Spectroscopic Technique | Key Information Obtained | Expected Observations for Cyclohexanone, 3-(1-naphthalenyl)- |

| Tandem Mass Spectrometry (MS/MS) | Fragmentation patterns and structural elucidation. libretexts.orglcms.cz | α-cleavage of the cyclohexanone ring, fragmentation of the naphthalenyl group, and loss of small neutral molecules. libretexts.orgwhitman.edu |

| Infrared (IR) Spectroscopy | Identification of functional groups. qiboch.combartleby.com | Strong C=O stretch (shifted due to conjugation), and characteristic aromatic C-H and C-C vibrations. pg.edu.plspectroscopyonline.com |

| UV-Vis Spectroscopy | Electronic transitions of the naphthalenyl chromophore. mdpi.comresearchgate.net | Bathochromic shift of absorption maxima compared to unsubstituted naphthalene. mdpi.com |

| Fluorescence Spectroscopy | Emission properties and excited state behavior. mdpi.com | Emission at longer wavelengths than naphthalene, sensitive to solvent polarity. mdpi.com |

| Solvatochromism Studies | Effect of solvent polarity on electronic spectra. rsc.orgresearchgate.net | Shifts in absorption and emission maxima with changing solvent polarity, indicating changes in dipole moment upon excitation. researchgate.net |

Stereochemical and Conformational Analysis of Cyclohexanone, 3 1 Naphthalenyl

Conformational Dynamics of the Cyclohexanone (B45756) Ring System

The cyclohexanone ring, unlike its parent cyclohexane (B81311), possesses an sp²-hybridized carbonyl carbon, which influences its conformational preferences. youtube.com This structural feature leads to a more complex energy landscape with various interconverting conformations.

Chair and Flexible Conformations in Substituted Cyclohexanones

The most stable conformation of the cyclohexane ring is the chair conformation, which minimizes both angle strain and torsional strain by maintaining tetrahedral bond angles and staggered C-H bonds. wikipedia.orgyoutube.com However, the presence of the sp²-hybridized carbonyl group in cyclohexanone introduces some degree of angle strain and eclipsing interactions. youtube.com The ring can also adopt higher-energy flexible conformations such as the boat and twist-boat forms. wikipedia.org The interconversion between these conformations, known as ring flipping or ring inversion, is a dynamic process. wikipedia.orgresearchgate.net

For substituted cyclohexanones, the presence of a substituent further influences the relative energies of the different conformations. libretexts.org The chair conformation is generally the most stable, but the substituent can occupy either an axial or an equatorial position, leading to two different chair conformers that are not energetically equivalent. libretexts.orgyoutube.com

Influence of the 3-(1-naphthalenyl) Substituent on Conformational Equilibrium and Ring Inversion Barriers

The large and planar 1-naphthalenyl group at the 3-position of the cyclohexanone ring exerts a profound influence on the conformational equilibrium. Due to its significant steric bulk, the 1-naphthalenyl substituent will strongly prefer the equatorial position in the chair conformation to avoid severe 1,3-diaxial interactions. lumenlearning.comlibretexts.orglibretexts.org These interactions are steric repulsions between an axial substituent and the axial hydrogens on the same side of the ring. lumenlearning.comlibretexts.orglibretexts.org The preference for the equatorial position is a general phenomenon for monosubstituted cyclohexanes, with the energy difference between the axial and equatorial conformers increasing with the size of the substituent. wikipedia.orglibretexts.org

The presence of a bulky substituent can also affect the energy barrier for ring inversion. While the barrier for ring inversion in unsubstituted cyclohexane is approximately 10.8 kcal/mol, substituents can either increase or decrease this barrier depending on their nature and position. wikipedia.orgrsc.org For instance, bulky substituents can lower the energy barrier for ring inversion due to steric repulsion in the more stable diequatorial chair conformation, making the ring more dynamic. acs.orgnih.gov

Stereoelectronic Effects and Steric Interactions Governing Conformation

The conformation of Cyclohexanone, 3-(1-naphthalenyl)- is governed by a delicate balance of stereoelectronic and steric effects.

Steric interactions , as previously mentioned, play a crucial role, primarily through 1,3-diaxial interactions. lumenlearning.comlibretexts.orglibretexts.org The large 1-naphthalenyl group will create significant steric strain when in an axial position, forcing the equilibrium to strongly favor the conformer where this group is equatorial. chemistrysteps.com

Chirality and Stereoisomerism in Cyclohexanone, 3-(1-naphthalenyl)-

The presence of a substituent at the 3-position of the cyclohexanone ring introduces the possibility of chirality and stereoisomerism.

Identification and Assignment of Chiral Centers

A chiral center is a carbon atom that is attached to four different groups. youtube.com In Cyclohexanone, 3-(1-naphthalenyl)-, the carbon atom at the 3-position (C3) is a chiral center. This is because it is bonded to:

A hydrogen atom

The 1-naphthalenyl group

The C2 carbon of the cyclohexanone ring (part of a -CH2-C=O group)

The C4 carbon of the cyclohexanone ring (part of a -CH2-CH2- group)

Since these four groups are different, the C3 carbon is a stereocenter, and the molecule is chiral.

Relationships Between Enantiomers and Diastereomers

Because Cyclohexanone, 3-(1-naphthalenyl)- has one chiral center, it can exist as a pair of enantiomers. Enantiomers are non-superimposable mirror images of each other. youtube.com These two enantiomers will have opposite configurations (R or S) at the C3 chiral center.

If additional chiral centers were present in the molecule, the possibility of diastereomers would arise. Diastereomers are stereoisomers that are not mirror images of each other. libretexts.org However, for a molecule with a single chiral center like Cyclohexanone, 3-(1-naphthalenyl)-, only enantiomers are possible. It is important to note that while the individual chair conformers of some substituted cyclohexanes can be chiral, rapid ring inversion at room temperature often leads to a racemic mixture of conformers if the molecule itself is achiral. libretexts.org In the case of Cyclohexanone, 3-(1-naphthalenyl)-, the molecule itself is chiral due to the C3 stereocenter, and therefore it exists as a pair of enantiomers, each of which will have its own set of interconverting conformers.

Methodologies for Stereoisomer Resolution and Chiral Separation

The separation of enantiomers from a racemic mixture, a process known as chiral resolution, is a critical step in stereochemical analysis and the preparation of stereochemically pure compounds. For a chiral ketone like Cyclohexanone, 3-(1-naphthalenyl)-, which possesses a stereocenter at the C3 position, several methodologies can be employed to resolve its enantiomers. These methods primarily rely on the conversion of the enantiomeric pair into diastereomers with different physical properties, or on the use of a chiral environment that interacts differently with each enantiomer.

Diastereomeric Crystallization:

One of the most established methods for chiral resolution is the formation of diastereomeric salts. hebmu.edu.cnumn.edu This technique involves reacting the racemic ketone with a chiral resolving agent to form a pair of diastereomers. For a ketone, this typically requires prior conversion to a derivative containing an acidic or basic functional group. For instance, the ketone could be converted to a hydrazone or an oxime, which then provides a site for salt formation with a chiral acid, such as tartaric acid or mandelic acid. hebmu.edu.cn Alternatively, reduction of the carbonyl group to a hydroxyl group would allow for the formation of diastereomeric esters with a chiral acid. github.io

The resulting diastereomers, having different physical properties such as solubility, can then be separated by fractional crystallization. rsc.org Once separated, the individual diastereomers can be converted back to the original enantiomers of the ketone by reversing the derivatization reaction. The success of this method is highly dependent on the choice of the resolving agent and the crystallization solvent, which often requires empirical screening to find optimal conditions. hebmu.edu.cn

A related technique is crystallization-induced diastereomer transformation (CIDT), where one diastereomer is epimerized in solution to the less soluble, crystallizing diastereomer, thus theoretically allowing for a 100% yield of a single stereoisomer. rsc.orgnih.gov This is particularly advantageous as it overcomes the 50% yield limitation of classical resolution. hebmu.edu.cn

Preparative Chiral Chromatography:

A powerful and widely used technique for the separation of enantiomers is preparative chiral high-performance liquid chromatography (HPLC). nih.govnih.govmdpi.com This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte. The differential interaction leads to different retention times for the two enantiomers, allowing for their separation. slideshare.net

Various types of CSPs are available, with polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) being particularly versatile and effective for a wide range of compounds, including ketones. nih.govmdpi.com The choice of the mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier like isopropanol, is crucial for achieving optimal separation. nih.gov The conditions for analytical chiral HPLC can often be scaled up to a preparative scale to isolate significant quantities of each enantiomer.

For instance, in the separation of various chiral compounds, cellulose triacetate has been used as a CSP to prepare tens of milligrams of enantiomerically pure substances. nih.gov The selection of the appropriate CSP and mobile phase is key to a successful separation.

Spectroscopic Probes for Stereochemical Assignment

Application of Chiral Shift Reagents in NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. In the context of stereochemistry, the NMR spectra of enantiomers are identical in an achiral solvent. However, in the presence of a chiral shift reagent (CSR), the enantiomers can be distinguished. Lanthanide-based chiral shift reagents are organometallic complexes that can induce significant chemical shift changes in the NMR spectrum of a substrate that possesses a Lewis basic site, such as the carbonyl group of a ketone. nih.govrsc.orgrsc.org

When a racemic mixture of a chiral compound is treated with an enantiomerically pure CSR, two transient diastereomeric complexes are formed. These diastereomeric complexes have different NMR spectra, resulting in the separation of signals for the two enantiomers. The magnitude of the induced shift and the degree of separation depend on the concentration of the CSR and the specific substrate-reagent interaction. nih.govtamu.edu

A notable study on a close analog, 5,5-dimethyl-3-(1-naphthalenyl)cyclohexanone, demonstrated the utility of lanthanide shift reagents in conformational analysis. researchgate.net In this study, the use of a lanthanide shift reagent allowed for a detailed determination of the preferred conformation of the molecule in solution. researchgate.net It was determined that the cyclohexanone ring exists in a chair conformation, and the 1-naphthyl substituent at the C3 position exists as an unequal population of rotational isomers. researchgate.net

The application of a chiral lanthanide shift reagent, such as Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] (Eu(hfc)₃), to a racemic mixture of Cyclohexanone, 3-(1-naphthalenyl)- would be expected to produce separate signals for the corresponding protons of the two enantiomers in the ¹H NMR spectrum. This would not only allow for the determination of the enantiomeric excess (ee) of a non-racemic sample but also provide valuable information for the assignment of the absolute configuration when correlated with other techniques.

Table 1: Illustrative Application of Chiral Shift Reagents in NMR

| Technique | Principle | Application to Cyclohexanone, 3-(1-naphthalenyl)- | Expected Outcome |

| ¹H NMR with Chiral Shift Reagent (e.g., Eu(hfc)₃) | Formation of transient diastereomeric complexes leading to separate NMR signals for enantiomers. nih.govtamu.edu | Addition of an enantiomerically pure CSR to a solution of the racemic ketone. | Splitting of proton signals, allowing for the quantification of each enantiomer and potentially aiding in absolute configuration assignment. |

Circular Dichroism (CD) Spectroscopy for Absolute Configuration Determination

Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. hebmu.edu.cn This technique is particularly valuable for determining the absolute configuration of enantiomers. The resulting CD spectrum, a plot of the difference in absorbance (ΔA) versus wavelength, provides a unique fingerprint for a chiral molecule.

For ketones, the electronic transition of the carbonyl chromophore (n → π*) typically appears in the 280-300 nm region and is often sensitive to the stereochemical environment. The sign of the Cotton effect (the peak in the CD spectrum) associated with this transition can be correlated to the absolute configuration of the molecule using empirical rules, such as the Octant Rule for cyclic ketones. hebmu.edu.cn

The Octant Rule divides the space around the carbonyl group into eight octants. The contribution of a substituent to the Cotton effect depends on its position within these octants. By analyzing the conformation of the molecule and the positions of the substituents, the sign of the Cotton effect can be predicted for a given absolute configuration. Comparison of the predicted sign with the experimentally measured sign allows for the assignment of the absolute configuration. hebmu.edu.cn

For example, in the case of (R)-3-methylcyclohexanone, the methyl group resides in a positive octant in the preferred chair conformation, leading to a positive Cotton effect for the n → π* transition, which is consistent with experimental observations. hebmu.edu.cn A similar approach could be applied to Cyclohexanone, 3-(1-naphthalenyl)-. The determination of the preferred conformation of the cyclohexanone ring and the orientation of the bulky 1-naphthalenyl group would be crucial for the correct application of the Octant Rule.

Furthermore, the determination of the absolute configuration can be strengthened by comparing the experimental CD spectrum with the spectrum predicted by quantum chemical calculations. rsc.orgnih.govnih.gov

Table 2: Principles of Circular Dichroism for Stereochemical Analysis

| Feature | Description | Relevance to Cyclohexanone, 3-(1-naphthalenyl)- |

| Principle | Measures the differential absorption of left and right circularly polarized light by a chiral molecule. hebmu.edu.cn | The chiral center at C3 makes the molecule optically active and thus CD active. |

| Chromophore | The carbonyl group (C=O) acts as a chromophore with an n → π* transition in the UV region. hebmu.edu.cn | The ketone functionality is the key chromophore for CD analysis. |

| Cotton Effect | The sign and magnitude of the peak in the CD spectrum corresponding to the n → π* transition. hebmu.edu.cn | The sign of the Cotton effect can be correlated to the absolute configuration (R or S). |

| Octant Rule | An empirical rule that predicts the sign of the Cotton effect based on the spatial arrangement of substituents around the carbonyl group. hebmu.edu.cn | Can be applied to the preferred conformation to predict the CD spectrum for each enantiomer. |

| Absolute Configuration | The spatial arrangement of atoms in a chiral molecule. nih.gov | Can be determined by comparing the experimental CD spectrum with predictions from the Octant Rule or computational models. |

Computational Approaches to Stereochemistry and Conformation

Molecular Mechanics (MM) for Conformational Energy Minimization

Computational chemistry provides powerful tools for investigating the stereochemical and conformational properties of molecules. Molecular Mechanics (MM) is a computational method that uses classical mechanics to model the potential energy surface of molecules. umn.edu It is particularly well-suited for the rapid exploration of the conformational space of flexible molecules like Cyclohexanone, 3-(1-naphthalenyl)-.

The MM approach treats molecules as a collection of atoms held together by springs (bonds). The potential energy of a given conformation is calculated as a sum of terms that describe bond stretching, angle bending, torsional strain, and non-bonded interactions (van der Waals forces and electrostatic interactions). By systematically changing the dihedral angles of the molecule, a conformational search can be performed to identify the low-energy conformations. umn.edu

For Cyclohexanone, 3-(1-naphthalenyl)-, a molecular mechanics study would begin by generating a variety of possible starting conformations, including different chair and boat forms of the cyclohexanone ring and various rotational isomers of the 1-naphthalenyl group. Each of these starting structures would then be subjected to energy minimization to find the nearest local energy minimum on the potential energy surface. The result of such a study would be a set of stable conformers and their relative energies, providing insight into the conformational preferences of the molecule.

Quantum Chemical Calculations for Precise Energy Landscapes and Conformational Preferences

While molecular mechanics is excellent for exploring conformational space, quantum chemical calculations provide a more accurate description of the electronic structure and energetics of molecules. nih.gov Density Functional Theory (DFT) is a widely used quantum chemical method that can provide precise energy landscapes and conformational preferences. github.io

Following a preliminary conformational search with molecular mechanics, the low-energy conformers of Cyclohexanone, 3-(1-naphthalenyl)- can be re-optimized at a higher level of theory, such as DFT. This provides more accurate relative energies and geometric parameters for the stable conformations. The calculations can also be used to determine the energy barriers for the interconversion between different conformers, for example, the barrier for ring inversion of the cyclohexanone moiety or rotation around the C3-naphthyl bond.

Furthermore, quantum chemical calculations can be used to predict various spectroscopic properties that are sensitive to stereochemistry. For instance, NMR chemical shifts and coupling constants can be calculated for each stable conformer. nih.gov By comparing the Boltzmann-averaged calculated NMR parameters with the experimental data, the conformational populations can be validated, and a more detailed picture of the molecule's behavior in solution can be obtained. Similarly, theoretical CD spectra can be calculated for each enantiomer, which, as mentioned previously, is a powerful tool for the assignment of absolute configuration. nih.gov

Table 3: Comparison of Computational Methods for Stereochemical Analysis

| Method | Description | Advantages for Cyclohexanone, 3-(1-naphthalenyl)- | Limitations |

| Molecular Mechanics (MM) | Uses classical physics to calculate the energy of a molecule based on its conformation. umn.edu | Computationally inexpensive, allowing for a broad search of the conformational space. | Less accurate than quantum methods; relies on parameterization. |

| Density Functional Theory (DFT) | A quantum mechanical method that calculates the electronic structure of a molecule. github.io | Provides accurate energies and geometries of conformers; can predict spectroscopic properties (NMR, CD). | Computationally more demanding, often used to refine structures found by MM. |

Analysis of Intramolecular Steric and Electronic Interactions Determining Preferred Geometries